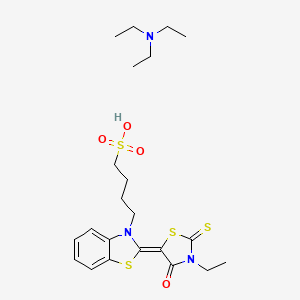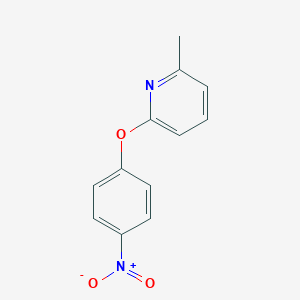
N-tert-Butyl-3-(piperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-piperazin-1-ylpropanamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the propanamide moiety further define its structure, making it a versatile compound in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-piperazin-1-ylpropanamide typically involves the reaction of tert-butylamine with 3-chloropropanoyl chloride, followed by the introduction of the piperazine ring. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of tert-butylamine with 3-chloropropanoyl chloride in the presence of triethylamine.
Step 2: Introduction of the piperazine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of N-tert-butyl-3-piperazin-1-ylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-3-piperazin-1-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-tert-butyl-3-piperazin-1-ylpropanoic acid.
Reduction: Formation of N-tert-butyl-3-piperazin-1-ylpropanol.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
N-tert-butyl-3-piperazin-1-ylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-butyl-3-piperazin-1-ylpropanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The molecular pathways involved include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
Uniqueness
N-tert-butyl-3-piperazin-1-ylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the propanamide moiety enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
89009-65-4 |
|---|---|
Formule moléculaire |
C11H23N3O |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
N-tert-butyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)4-7-14-8-5-12-6-9-14/h12H,4-9H2,1-3H3,(H,13,15) |
Clé InChI |
YFUMHFIKKHFJRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)

![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)




![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)
